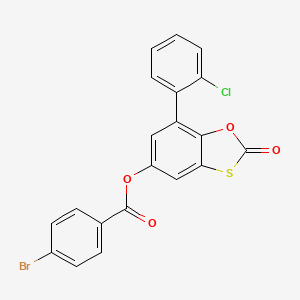
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is an intracellular kinase that plays a critical role in the signaling pathways of multiple cytokines, including interleukins 12, 23, and 27. BMS-986165 has been developed as a potential treatment for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide works by inhibiting the activity of the TYK2 enzyme. TYK2 plays a critical role in the signaling pathways of multiple cytokines, including interleukins 12, 23, and 27. By inhibiting TYK2, N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide reduces the production of pro-inflammatory cytokines and dampens the immune response.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines in preclinical models of autoimmune diseases. In addition, N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been shown to reduce inflammation and improve disease symptoms in these models. These findings suggest that N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has the potential to be an effective treatment for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is that it has been extensively studied in preclinical models of autoimmune diseases. This means that there is a large body of data on the safety and efficacy of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in these models. However, one limitation of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is that it has not yet been tested in clinical trials in humans. This means that the safety and efficacy of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in humans is not yet known.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide. One direction is to test the safety and efficacy of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide in clinical trials in humans. Another direction is to investigate the potential of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide as a treatment for other autoimmune diseases, such as multiple sclerosis and lupus. In addition, further research is needed to understand the long-term effects of N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide on the immune system.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide was found to reduce the levels of pro-inflammatory cytokines and improve skin inflammation. In a mouse model of inflammatory bowel disease, N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide was found to reduce inflammation and improve disease symptoms. These preclinical studies suggest that N-(5-chloro-2-pyridinyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has the potential to be an effective treatment for autoimmune diseases.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-14-3-6-16(21-11-14)22-17(24)12-7-9-23(10-8-12)18(25)13-1-4-15(20)5-2-13/h1-6,11-12H,7-10H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDWKAMFIMLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4673482.png)

![N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4673502.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4673518.png)
![2-ethyl-3-(4-fluorophenyl)-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4673526.png)


![N-(sec-butyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4673564.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4673573.png)
![5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673577.png)
![N-cyclopentyl-N'-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4673590.png)
![4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4673599.png)